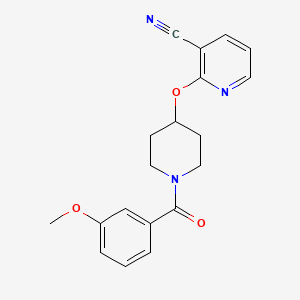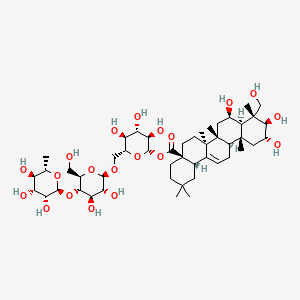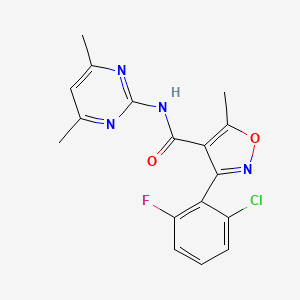![molecular formula C12H10O4S3 B2717279 (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate CAS No. 343373-83-1](/img/structure/B2717279.png)
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thieno[2,3-b]thiopyran, which is a type of organic compound known as a heterocyclic compound . Heterocyclic compounds contain a ring structure that includes atoms of at least two different elements. In this case, the ring structure includes sulfur and carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the thieno[2,3-b]thiopyran core, with additional functional groups attached at specific positions . The exact structure would depend on the nature and position of these functional groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact molecular structure. Typically, reactions could occur at the functional groups, resulting in the formation of new compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . These properties could include things like melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Distant Functionalization via Thiophene Moieties
The incorporation of thiophene moieties, such as those in "(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate," in electrophilic reactions facilitated by samarium diiodide has been explored. This approach enables the regioselective reaction of thiophene-incorporating compounds with aldehydes, ketones, and conjugated esters, resulting in the synthesis of long-chain esters with remote functional groups. These synthetic routes have applications in creating compounds with potential pharmaceutical properties and other functional materials (Yang et al., 2000).
Metal-Organic Frameworks (MOFs) with Thiophene Derivatives
Thiophene-functionalized dicarboxylate ligands have been used to construct three-dimensional microporous lanthanide-based MOFs. These frameworks demonstrate interesting properties such as gas adsorption, sensing capabilities, and magnetic properties. The immobilization of Lewis basic sites of thiophene groups in these MOFs introduces functional properties that can be applied in sensing and adsorption applications (Suna Wang et al., 2016).
Electropolymerization for Electrochromic Properties
The electropolymerization of monomers derived from thiophene and pyrrole derivatives has been investigated for the development of electrochromic materials. These materials exhibit fast switching times, reasonable optical contrast, and good coloration efficiency, highlighting their potential for use in electrochromic devices. The modification and functionalization of thiophene derivatives play a crucial role in tuning the electrochromic properties of the resulting polymers (Bin Hu et al., 2019).
Luminescence Sensing and Pesticide Removal
Thiophene-based MOFs have shown promise as luminescent sensory materials capable of detecting environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde with high selectivity and sensitivity. Additionally, these MOFs offer the potential for recyclable detection and pesticide removal, demonstrating the versatility of thiophene derivatives in environmental applications (Yang Zhao et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S3/c13-11(10-2-1-5-17-10)16-9-4-7-19(14,15)12-8(9)3-6-18-12/h1-3,5-6,9H,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZCIDVDBQQUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1OC(=O)C3=CC=CS3)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2717196.png)
![3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B2717197.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2717200.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
![Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2717205.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2717206.png)
![methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2717207.png)
![3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2717208.png)
![5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2717210.png)

![3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2717213.png)
![ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717217.png)

